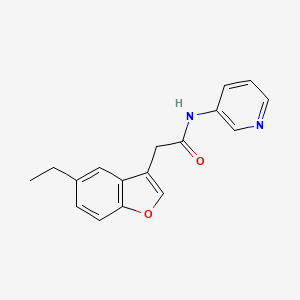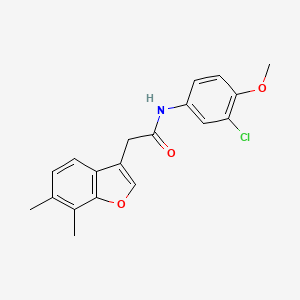
2-(5-ethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-ethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide is an organic compound that belongs to the class of benzofuran derivatives Benzofuran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors. For instance, 5-ethyl-2-hydroxybenzaldehyde can undergo cyclization in the presence of an acid catalyst to form 5-ethylbenzofuran.
Acetylation: The benzofuran derivative is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetamide group.
Coupling with Pyridine Derivative: The final step involves coupling the acetylated benzofuran with a pyridine derivative, such as 3-aminopyridine, under suitable reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the benzofuran ring.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The compound can undergo substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Oxidation of the ethyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the acetamide group can yield an amine derivative.
Substitution: Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of derivatives.
科学的研究の応用
2-(5-ethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways.
Chemical Reactivity: The presence of functional groups like the benzofuran and pyridine rings allows the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
- 2-(5-methyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide
- 2-(5-ethyl-1-benzofuran-3-yl)-N-(pyridin-4-yl)acetamide
- 2-(5-ethyl-1-benzofuran-3-yl)-N-(pyridin-2-yl)acetamide
Uniqueness
2-(5-ethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide is unique due to the specific positioning of the ethyl group on the benzofuran ring and the pyridin-3-yl group
特性
分子式 |
C17H16N2O2 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
2-(5-ethyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C17H16N2O2/c1-2-12-5-6-16-15(8-12)13(11-21-16)9-17(20)19-14-4-3-7-18-10-14/h3-8,10-11H,2,9H2,1H3,(H,19,20) |
InChIキー |
MOARAZQRQBKNAC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-benzyl-2-[(4-chlorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B11416887.png)


![1-(4-chlorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11416909.png)
![3-(3,4-dimethoxyphenyl)-7-(3-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416922.png)
![5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11416925.png)
![N-Benzyl-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL}propanamide](/img/structure/B11416929.png)
![N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B11416935.png)
![5-(Morpholin-4-yl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11416939.png)
![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11416952.png)

![N-(2-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11416964.png)
![N-(4-Ethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B11416965.png)
![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11416982.png)
